molecular formula C31H62O B14281463 Hentriacont-26-en-1-ol CAS No. 139035-14-6

Hentriacont-26-en-1-ol

Cat. No.: B14281463
CAS No.: 139035-14-6
M. Wt: 450.8 g/mol
InChI Key: IFMQQJCFSDGLKC-UHFFFAOYSA-N
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Description

Hentriacont-26-en-1-ol is a long-chain unsaturated alcohol with the molecular formula C31H62O. It is a member of the alkenol family, characterized by the presence of both an alkene (double bond) and an alcohol (hydroxyl group) functional group. This compound is notable for its long carbon chain, which imparts unique physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Hentriacont-26-en-1-ol can be synthesized through various organic synthesis methods. One common approach involves the reduction of hentriacont-26-en-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of hentriacont-26-en-1-one. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction. The resulting product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Hentriacont-26-en-1-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form hentriacont-26-en-1-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to hentriacontane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation.

Major Products

    Oxidation: Hentriacont-26-en-1-one.

    Reduction: Hentriacontane.

    Substitution: Hentriacont-26-en-1-chloride or hentriacont-26-en-1-bromide.

Scientific Research Applications

Hentriacont-26-en-1-ol has various applications in scientific research, including:

    Chemistry: Used as a model compound for studying long-chain alcohols and their reactivity.

    Biology: Investigated for its potential role in biological membranes and lipid metabolism.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of surfactants, lubricants, and cosmetics due to its long hydrophobic chain and hydroxyl group.

Mechanism of Action

The mechanism of action of hentriacont-26-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group can form hydrogen bonds with membrane lipids, affecting membrane fluidity and permeability. Additionally, the compound may interact with enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

Hentriacont-26-en-1-ol can be compared with other long-chain alkenols, such as:

    Nonacos-25-en-1-ol: Similar structure but with a shorter carbon chain.

    Tritriacont-30-en-1-ol: Longer carbon chain, resulting in different physical properties.

    Octacos-24-en-1-ol: Another long-chain alkenol with distinct reactivity.

This compound is unique due to its specific chain length and position of the double bond, which influence its chemical behavior and applications.

Properties

CAS No.

139035-14-6

Molecular Formula

C31H62O

Molecular Weight

450.8 g/mol

IUPAC Name

hentriacont-26-en-1-ol

InChI

InChI=1S/C31H62O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32/h5-6,32H,2-4,7-31H2,1H3

InChI Key

IFMQQJCFSDGLKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCCCCCCCCCCCCCCCCCCCCCCCO

Origin of Product

United States

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